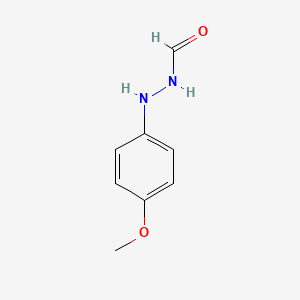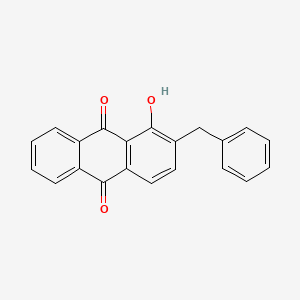
2-Benzyl-1-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-hydroxyanthracene-9,10-dione typically involves the hydroxylation of anthracene-9,10-dione followed by benzylation. One common method includes the photochemical hydroxylation of anthracene-9,10-dione in a deoxygenated sulfuric acid solution, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione . This intermediate can then be subjected to benzylation using benzyl halides under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 2-Benzyl-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the hydroxyl and benzyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using molecular bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinone derivatives.
科学研究应用
2-Benzyl-1-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Benzyl-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
9,10-Dihydroxyanthracene: Lacks the benzyl group, resulting in different chemical properties and applications.
2-Hydroxyanthracene-9,10-dione: Similar structure but without the benzyl group, used in different contexts.
Aminoanthracene-9,10-dione: Contains an amino group, leading to different reactivity and applications.
Uniqueness: 2-Benzyl-1-hydroxyanthracene-9,10-dione is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other anthraquinone derivatives and expands its utility in various fields.
属性
CAS 编号 |
54454-84-1 |
|---|---|
分子式 |
C21H14O3 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
2-benzyl-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c22-19-14(12-13-6-2-1-3-7-13)10-11-17-18(19)21(24)16-9-5-4-8-15(16)20(17)23/h1-11,22H,12H2 |
InChI 键 |
ASLVBISTDOYLLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


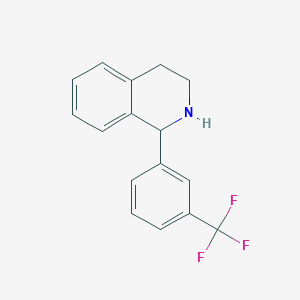
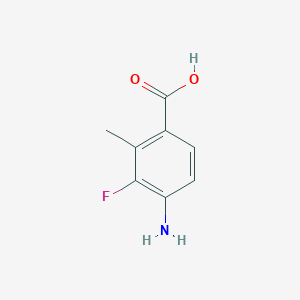
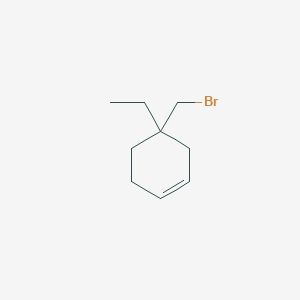
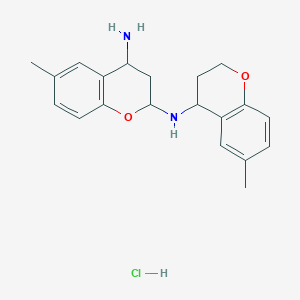
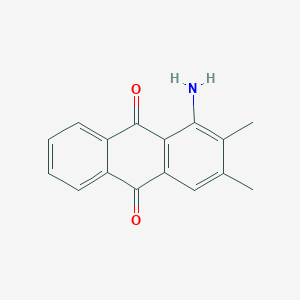
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
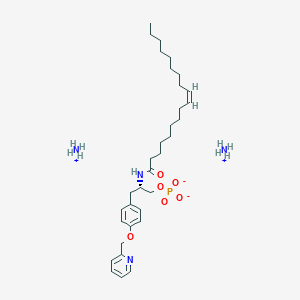
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
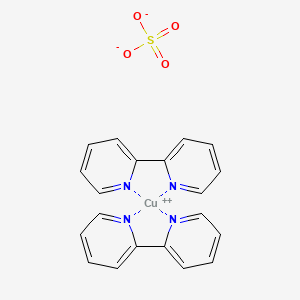
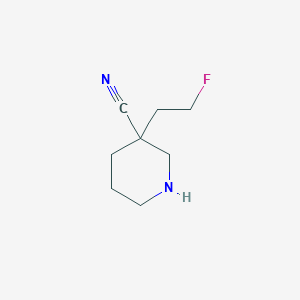
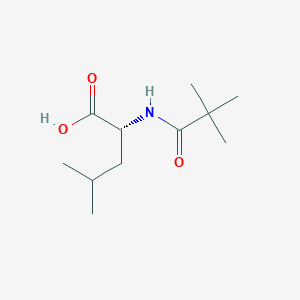
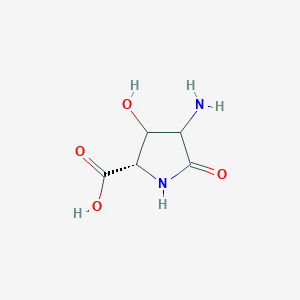
![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
